molecular formula C24H24N6O3S B11421360 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B11421360
M. Wt: 476.6 g/mol
InChI Key: YVRDRCZXJCEFNV-UHFFFAOYSA-N
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Description

2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that features a combination of pyrrole, triazole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole and triazole intermediates, followed by their coupling under specific conditions. Common reagents include various alkylating agents, solvents like dimethylformamide, and catalysts such as palladium on carbon. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE
  • **2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, may enhance its reactivity and potential therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C24H24N6O3S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[[5-[(1-methylpyrrol-2-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C24H24N6O3S/c1-28-14-5-8-21(28)16-22-26-27-24(29(22)15-13-18-6-3-2-4-7-18)34-17-23(31)25-19-9-11-20(12-10-19)30(32)33/h2-12,14H,13,15-17H2,1H3,(H,25,31)

InChI Key

YVRDRCZXJCEFNV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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